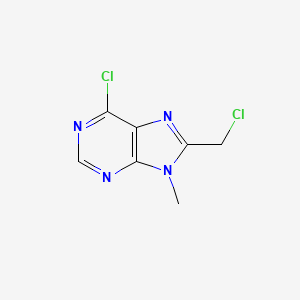
6-chloro-8-(chloromethyl)-9-methyl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-8-(chloromethyl)-9-methyl-9H-purine is a heterocyclic organic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of DNA and RNA. This particular compound is characterized by the presence of chlorine and methyl groups attached to the purine ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine typically involves the chlorination of 9-methylpurine. The process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base like pyridine. The reaction conditions often require heating to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-8-(chloromethyl)-9-methyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted purines, while oxidation can lead to the formation of purine N-oxides.
Aplicaciones Científicas De Investigación
6-chloro-8-(chloromethyl)-9-methyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives, which can be used in various chemical reactions and studies.
Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine depends on its specific application and the biological target. In general, the compound can interact with nucleic acids and proteins, affecting their structure and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by incorporating into the DNA strand.
Comparación Con Compuestos Similares
Similar Compounds
6-chloropurine: Lacks the chloromethyl and methyl groups, making it less reactive in certain chemical reactions.
8-chloromethylpurine: Lacks the chlorine and methyl groups, which can affect its biological activity and chemical properties.
9-methylpurine: Lacks the chlorine and chloromethyl groups, making it less versatile in synthetic applications.
Uniqueness
6-chloro-8-(chloromethyl)-9-methyl-9H-purine is unique due to the presence of both chlorine and chloromethyl groups, which enhance its reactivity and allow for a wider range of chemical modifications. This makes it a valuable compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C7H6Cl2N4 |
|---|---|
Peso molecular |
217.05 g/mol |
Nombre IUPAC |
6-chloro-8-(chloromethyl)-9-methylpurine |
InChI |
InChI=1S/C7H6Cl2N4/c1-13-4(2-8)12-5-6(9)10-3-11-7(5)13/h3H,2H2,1H3 |
Clave InChI |
CAFHFKUASIPAIS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC2=C1N=CN=C2Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13462935.png)
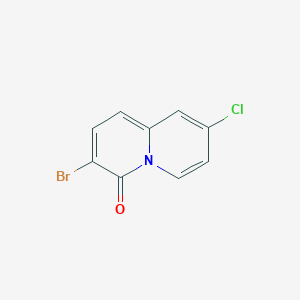
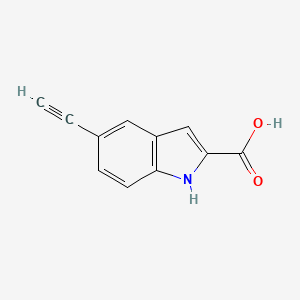
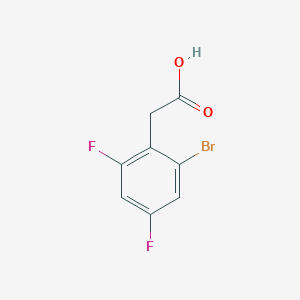
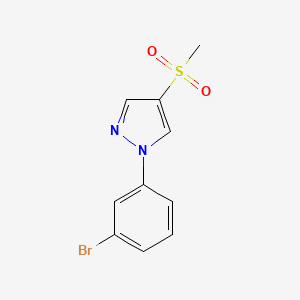
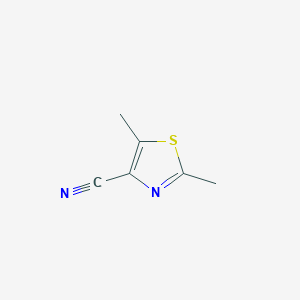
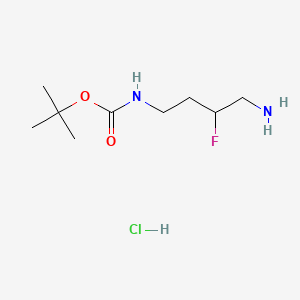
![[3-(Methoxymethyl)oxolan-3-yl]methanamine](/img/structure/B13462954.png)

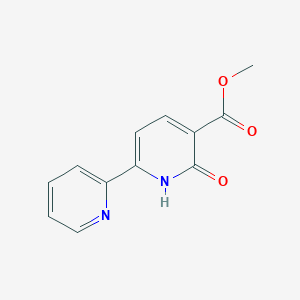
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid](/img/structure/B13462979.png)
![(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)
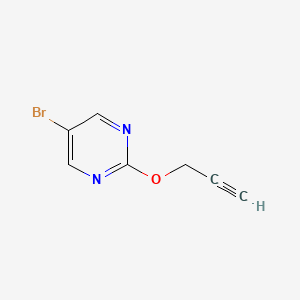
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13462997.png)
